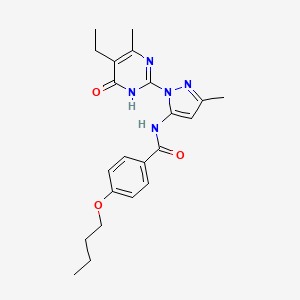

![molecular formula C28H29N3O2 B2482509 4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 890638-19-4](/img/structure/B2482509.png)

4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules involving benzimidazole and pyrrolidinone frameworks often utilizes N-alkylation, cyclocondensation, and reactions under microwave irradiation among other techniques. For example, Özdemir et al. (2016) describe the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole through N-alkylation, showcasing methodologies that could potentially be adapted for synthesizing the compound of interest (Özdemir, Dayan, & Demirmen, 2016).

Molecular Structure Analysis

Structural and spectroscopic characterization techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction are commonly employed to elucidate the molecular structure of synthesized compounds. Density functional theory (DFT) calculations also play a crucial role in theoretical characterization, as demonstrated by Özdemir et al. (2016), providing insights into the molecular and spectroscopic features of compounds (Özdemir, Dayan, & Demirmen, 2016).

Chemical Reactions and Properties

The reactivity of compounds with benzimidazole and pyrrolidinone moieties towards various reagents can lead to the formation of a wide range of derivatives. This reactivity is essential for exploring the chemical properties and potential applications of the synthesized compounds. For instance, the work by Mohareb and Gamaan (2018) on the reactivity of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with different chemical reagents to synthesize thiophene, pyrazole, coumarin derivatives provides a framework for understanding the chemical behavior of similar molecules (Mohareb & Gamaan, 2018).

科学的研究の応用

Bifunctional N-heterocyclic Carbene Ligands

Compounds containing imidazole derivatives, similar in structure to the compound , have been developed as bifunctional ligands. For example, imidazo[1,5-a]pyridin-3-ylidenes have been used in catalyzing direct C–H carboxylation with CO2, highlighting their potential in catalysis and synthetic organic chemistry applications (Park et al., 2017).

Antimicrobial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, bearing a structural resemblance, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest potential applications in developing new antimycobacterial agents (Lv et al., 2017).

Synthesis and Chemical Analysis

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving similar compounds illustrates the importance of these molecules in synthesizing new chemical entities with potential biological activities (Goli-Garmroodi et al., 2015).

Analytical and Environmental Applications

The development of efficient gas chromatographic methods for the determination of imidazolinone herbicides, utilizing dimethyl derivatives of imidazolinone, underscores the relevance of structural analogs in analytical chemistry, particularly in environmental monitoring (Anisuzzaman et al., 2000).

特性

IUPAC Name |

4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2/c1-19-8-11-23(12-9-19)31-18-22(17-27(31)32)28-29-24-6-4-5-7-25(24)30(28)14-15-33-26-13-10-20(2)16-21(26)3/h4-13,16,22H,14-15,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYGFXKXZJPHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482428.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)

![3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2482433.png)

![1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2482434.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)

![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)

![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)